Azane;hydroxyimino-oxido-phenylazanium
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Overview
Description
Azane;hydroxyimino-oxido-phenylazanium is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of nitrogen and oxygen atoms, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azane;hydroxyimino-oxido-phenylazanium typically involves the reaction of hydroxylamine with phenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at low temperatures to ensure the stability of the intermediate products. The final compound is obtained through a series of purification steps, including recrystallization and chromatography .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification techniques are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Azane;hydroxyimino-oxido-phenylazanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include nitroso compounds, primary amines, and substituted phenyl derivatives. These products have significant applications in various fields, including pharmaceuticals and materials science .
Scientific Research Applications
Azane;hydroxyimino-oxido-phenylazanium has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Mechanism of Action
The mechanism of action of Azane;hydroxyimino-oxido-phenylazanium involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to the inhibition or activation of their biological functions. The pathways involved in these interactions are complex and are the subject of ongoing research to fully elucidate their mechanisms .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Azane;hydroxyimino-oxido-phenylazanium include hydroxylamine derivatives and phenyl isocyanate derivatives. These compounds share some structural similarities but differ in their reactivity and applications .
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for a wide range of applications, from organic synthesis to biomedical research .
Properties
Molecular Formula |
C6H9N3O2 |
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Molecular Weight |
155.15 g/mol |
IUPAC Name |
azane;hydroxyimino-oxido-phenylazanium |
InChI |
InChI=1S/C6H6N2O2.H3N/c9-7-8(10)6-4-2-1-3-5-6;/h1-5,9H;1H3 |
InChI Key |
GXCSNALCLRPEAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[N+](=NO)[O-].N |
Origin of Product |
United States |
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